N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide
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Description
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has explored the regioselectivity in reactions involving sulfonamides and pyrrole derivatives, indicating a potential area of chemical synthesis where our compound could play a role. Such reactions are instrumental in designing novel compounds with specific biological or chemical properties (Rozentsveig et al., 2008).
Environmental and Analytical Chemistry
- Methods for determining aliphatic amines in water after derivatization with benzenesulfonyl chloride suggest applications in environmental monitoring and analytical chemistry. These techniques could be relevant for analyzing the environmental presence and behavior of similar compounds (Sacher et al., 1997).
Pharmacology and Toxicology
- The study of oximes, such as HLö 7 dimethanesulfonate, which is a reactivator against organophosphorus compounds, underscores the importance of such chemicals in developing antidotes for chemical warfare agents and pesticides. This area could be relevant if our compound has similar reactive capabilities or could be modified for such uses (Eyer et al., 2005).
Material Science and Polymer Chemistry
- The polymerization of related pyrrole derivatives with alkyldihalides to form novel polymers suggests potential applications in material science, where such compounds could be used to develop new polymeric materials with unique properties (Mallakpour et al., 1998).
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-21-10-5-8-18(21)19(22-11-13-25-14-12-22)16-20-26(23,24)15-9-17-6-3-2-4-7-17/h2-8,10,19-20H,9,11-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMJGXJCCCVPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide |
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